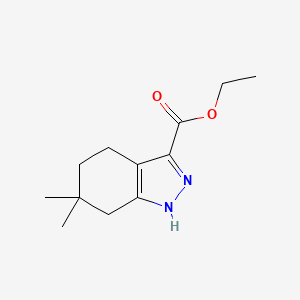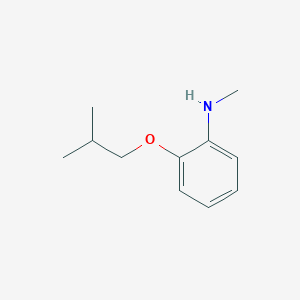
(2-Isobutoxyphenyl)-methylamine
Übersicht
Beschreibung
(2-Isobutoxyphenyl)-methylamine (IBPMA) is an organic compound that has been studied extensively in the scientific community due to its unique properties. IBPMA is a chiral molecule, meaning that it has two different forms that are mirror images of each other. This property makes IBPMA an important building block for the synthesis of other compounds. Additionally, IBPMA is a key component in many pharmaceuticals, biocatalysts, and other materials. In
Wissenschaftliche Forschungsanwendungen
Engineered Biofuel Production
Anaerobic Biofuel Production through Metabolic Engineering :A study on engineered ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli demonstrates a significant advancement in biofuel production, specifically isobutanol, under anaerobic conditions. The engineering of pathway enzymes to favor NADH utilization over NADPH for metabolic processes underlines a breakthrough in achieving 100% theoretical yield, pointing to the potential application of similar engineering in compounds like "(2-Isobutoxyphenyl)-methylamine" for sustainable biofuel production (Bastian et al., 2011).
Environmental Science
Phytotoxic Properties of Environmental Contaminants :Research by Altenburger et al. (2006) into N-phenyl-2-naphthylamine, an environmental contaminant, reveals specific phytotoxic properties that cannot be solely attributed to narcosis-like action. This study suggests a unique mode of toxic action at concentrations below 100 µg/L, potentially relevant to similar compounds, indicating a need for further investigation into the environmental impact and toxicity mechanisms of chemical analogs including "(2-Isobutoxyphenyl)-methylamine" Altenburger et al. (2006).
Materials Science
Nitroxide-Mediated Photopolymerization :A study on the development of new alkoxyamine compounds for photoinitiated polymerization processes highlights the innovative approach to creating materials with tailored properties. This research could inform the synthesis and application of "(2-Isobutoxyphenyl)-methylamine" in the development of new polymeric materials through controlled radical polymerization techniques, offering potential improvements in material design and functionalization (Guillaneuf et al., 2010).
Eigenschaften
IUPAC Name |
N-methyl-2-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)8-13-11-7-5-4-6-10(11)12-3/h4-7,9,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLPEPXIDFIWSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(2-methylpropoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




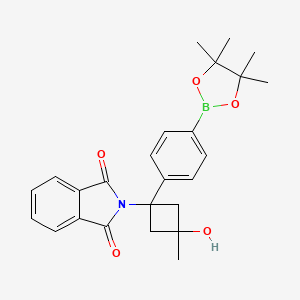
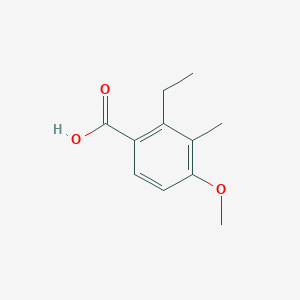

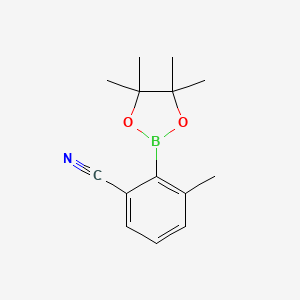


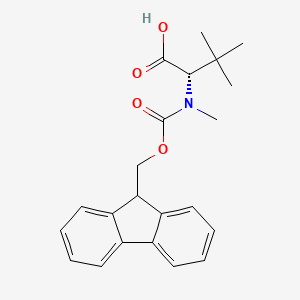

![(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B1442419.png)

![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1442422.png)

